molecular formula C9H9N3O B1632277 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one CAS No. 380605-29-8

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Cat. No.: B1632277
CAS No.: 380605-29-8
M. Wt: 175.19 g/mol
InChI Key: JTPBTNNOXCHJDL-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

The synthesis of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one involves several steps:

    Initial Reaction: The starting material, 10a1 (4g, 26mmol), is reacted with cyclopropylamine (4.5mL, 64.9mmol) and N,N-diisopropylethylamine (8.9mL, 54mmol) in ethanol (15mL) under reflux for 3 hours.

    Hydrogenation: The intermediate product (3.8g, 21mmol) is hydrogenated in the presence of palladium on carbon (10%, 760mg) in ethanol (32mL) at 50 psi for 2 hours.

    Cyclization: The resulting intermediate (2g, 13.4mmol) is dissolved in acetonitrile (40mL) and reacted with carbonyldiimidazole (2.2g, 13.4mmol) at room temperature for 1 hour.

Comparison with Similar Compounds

Properties

IUPAC Name

1-cyclopropyl-3H-imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBTNNOXCHJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=NC=C3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

CDI (CAS 530-62-1) (151.8 g, 936 mmol) was added to a solution of the intermediate 5-c (133 g, 891.4 mmol) in CH3CN (1800 mL) at 0° C. The reaction was allowed to warm to 10° C. and stirred for 1 hour. The solid was collected by filtration, then washed with CH3CN (200 mL) to afford compound 5-d as a white powder (101 g, 65%).
Name
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one
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Reactant of Route 6
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